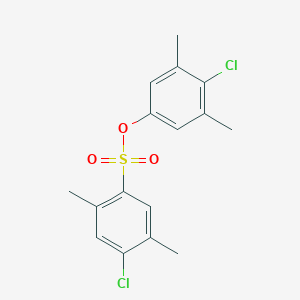
4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethylphenol is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Molecular Structure Analysis
The linear formula for 4-Chloro-3,5-dimethylphenol is ClC6H2(CH3)2OH . It has a molecular weight of 156.61 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- In a study exploring oxidation-reduction reactions, 2-Chloro-1,3-dimethylbenzene reacted with 1,4-dinitrobenzene in trifluoromethanesulfonic acid, leading to the formation of tris(4-chloro-3,5-dimethylphenyl)methanol. This reaction demonstrates the compound's role in complex chemical transformations involving hydride transfer and a series of benzylations and debenzylations (Austin & Ridd, 1994).
Pharmaceutical and Cosmetic Applications
- A novel water-soluble dye containing 4-chloro-3,5-dimethylphenol derivatives was developed for cancer detection using optical imaging. This dye, with enhanced quantum yield and stability, shows promise for molecular-based beacons in cancer diagnostics (Pham, Medarova, & Moore, 2005).
Polymers and Material Science
- A study on polyamides derived from α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene, involving 4-chloro-3,5-dimethylphenyl derivatives, revealed amorphous character and excellent solubility in various solvents. These polyamides showed high thermal stability, suggesting their utility in advanced material applications (Liaw, Huang, Hsu, & Chen, 2002).
Environmental Chemistry
- Research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes in water demonstrated effective removal of this antimicrobial compound, commonly found in municipal wastewater. The study highlighted the kinetics and mechanisms of degradation, providing insights into environmental remediation techniques (Li et al., 2020).
Energy and Fuel Cell Research
- Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized for fuel-cell applications. This research highlights the compound's significance in creating materials with high proton conductivity and mechanical properties, contributing to advancements in fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRNAKZLFRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
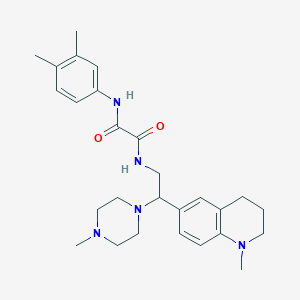
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)
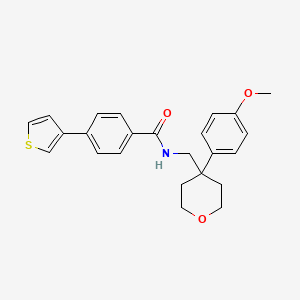

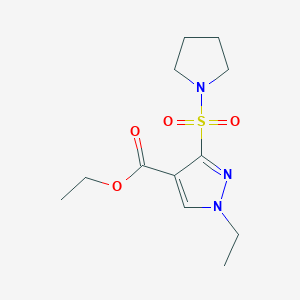

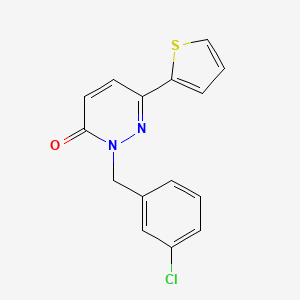
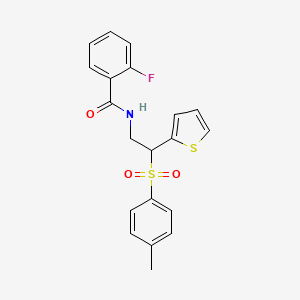
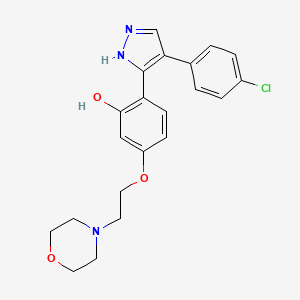
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423935.png)